![molecular formula C21H23ClN2O4S B2507302 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide CAS No. 921997-00-4](/img/structure/B2507302.png)

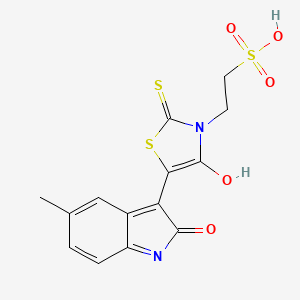

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

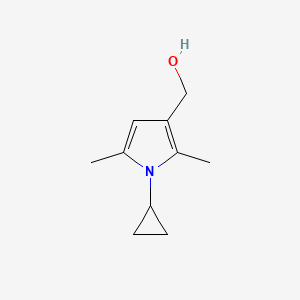

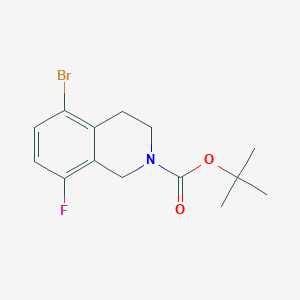

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide" is a complex organic molecule that may have potential applications in medicinal chemistry. The structure suggests it is a sulfonamide derivative, which is a common feature in many therapeutic agents due to their ability to act as bioisosteres for amides and carboxylic acids.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including N-alkylation, aminohydroxylation, and intramolecular cyclization. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to yield a precursor for pyrrolobenzothiadiazepine synthesis . Similarly, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a related compound, involves reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, followed by decarboxylation and desulfonation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic moiety with nitrogen and oxygen atoms. This structure is likely to contribute to the compound's biological activity and pharmacokinetic properties. The presence of a 5-chloro-2-methylbenzenesulfonamide moiety is indicative of potential anticancer activity, as similar structures have been synthesized and evaluated for their antitumor activity .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of heterocyclic rings. The presence of azide groups, as seen in related compounds, can lead to the formation of nitrene intermediates that are involved in the synthesis of benzotriazinones and quinazolinones . The allyl group in the compound may also undergo reactions typical of alkenes, such as oxidation or polymerization.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the properties of structurally similar compounds. The presence of the sulfonamide group suggests it may have moderate solubility in water and higher solubility in polar organic solvents. The compound's stability, melting point, and other physicochemical properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques and Heterocyclic Systems : Research demonstrates the synthesis of complex heterocyclic systems, like dibenzo[b,f][1,4]oxazepines, through processes such as tandem aromatic nucleophilic substitution and Smiles rearrangement (A. Sapegin et al., 2012). Additionally, synthesis methods for [1,4]oxazepine-based primary sulfonamides have been explored, highlighting their inhibitory action on human carbonic anhydrases, a critical aspect for therapeutic applications (A. Sapegin et al., 2018).

Molecular Structure and Spectroscopic Analysis : Studies have been conducted on benzimidazole-tethered oxazepine hybrids, focusing on their molecular structure using spectroscopic and X-ray diffraction methods. These studies provide insights into the charge distributions and regions of reactivity in these compounds, which are critical for understanding their chemical behavior (A. Almansour et al., 2016).

Chemical Properties and Reactions

Ring-forming Cascade Reactions : Research into the properties of benzenesulfonamide derivatives includes studies on ring-forming cascade reactions, leading to the synthesis of complex polycyclic structures. These studies are essential for developing novel synthetic pathways for pharmaceutical compounds (B. Aderibigbe et al., 2017).

Multicomponent Syntheses : Novel one-pot multicomponent reactions have been developed to synthesize derivatives of tetrahydrobenzo[b][1,4]oxazepine. These reactions highlight the efficiency and versatility of such approaches in creating complex molecular structures at ambient temperatures (A. Shaabani et al., 2010).

Potential Applications in Therapy and Catalysis

Anticancer and Antimicrobial Properties : Research into sulfonamide derivatives has indicated their potential in anticancer and antimicrobial applications. For example, studies on quinazoline sulfonamide derivatives have shown moderate to excellent activities against bacterial and fungal strains, as well as in vitro anticancer activity (A. Kumar et al., 2018).

Catalytic Applications : Studies have also explored the use of heterocyclic compounds in catalytic systems, such as the synthesis of malonamide and oxazepine derivatives in aqueous media. These findings open avenues for eco-friendly and efficient catalytic processes in organic chemistry (M. Babazadeh et al., 2016).

properties

IUPAC Name |

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4S/c1-5-10-24-17-9-8-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-11-15(22)7-6-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTDIDJQMWOHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

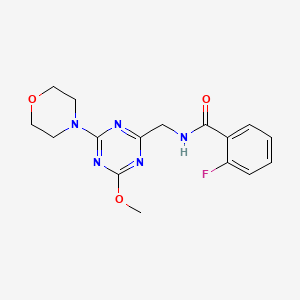

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)

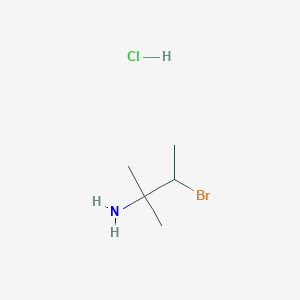

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)